![molecular formula C₃₄H₆₃ClN₂O₆S ·HCl B1141376 Clindamycin 3-Palmitate Hydrochloride CAS No. 30747-19-4](/img/new.no-structure.jpg)
Clindamycin 3-Palmitate Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clindamycin 3-Palmitate Hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid. It is a semi-synthetic antibiotic derived from lincomycin, which is produced by the bacterium Streptomyces lincolnensis. This compound is primarily used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and some protozoal infections .
准备方法
The preparation of Clindamycin 3-Palmitate Hydrochloride involves several steps:
Synthesis of Clindamycin: Clindamycin is synthesized from lincomycin through a 7(S)-chlorosubstitution of the 7®-hydroxyl group of lincomycin.
Esterification: Clindamycin is then esterified with palmitic acid to form Clindamycin 3-Palmitate.
Hydrochloride Formation: The ester is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are used to purify the compound .
化学反应分析
Clindamycin 3-Palmitate Hydrochloride undergoes various chemical reactions:
Hydrolysis: It is hydrolyzed in vivo to release the active clindamycin.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical use.
Substitution: It can participate in substitution reactions, particularly involving the chlorine atom.
Common reagents used in these reactions include hydrochloric acid, sodium carbonate, and various organic solvents . The major product formed from hydrolysis is clindamycin, which is the active antibiotic .
科学研究应用
Therapeutic Applications
The primary therapeutic applications of Clindamycin 3-Palmitate Hydrochloride include:
-
Infections : It is indicated for the treatment of serious infections caused by susceptible anaerobic bacteria, including:
- Respiratory Infections : Effective against lung infections such as empyema and anaerobic pneumonia.
- Skin and Soft Tissue Infections : Utilized for treating abscesses and cellulitis.
- Gynecological Infections : Used in cases of bacterial vaginosis and pelvic inflammatory disease.
- Bone and Joint Infections : Indicated for osteomyelitis and septic arthritis .
- Pediatric Use : Due to its formulation, this compound is particularly beneficial for pediatric patients. It is often prescribed in oral solution form to treat serious bacterial infections in children, including those affecting the respiratory tract and skin .
- Prophylaxis : Clindamycin is also used as prophylactic treatment to prevent endocarditis in patients at risk, particularly before dental procedures .
Case Studies and Clinical Evidence
Several studies highlight the efficacy of this compound in various clinical scenarios:
- Diabetic Foot Infections : A study comparing clindamycin with cephalexin showed similar rates of clinical cure (approximately 90%) in patients with non-limb-threatening diabetic foot infections. This evidence supports the use of clindamycin as a viable alternative in this patient population .
- Chronic Sinusitis : Clindamycin has been evaluated as a treatment option for chronic sinusitis caused by anaerobic bacteria, demonstrating significant efficacy compared to other antibiotics .
- Postoperative Infection Prevention : Research indicates that clindamycin administered perioperatively significantly reduces the rate of postoperative infections compared to placebo, highlighting its role in surgical prophylaxis .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- After administration, peak serum concentrations are reached within one hour.
- Steady-state concentrations are achieved after multiple doses, indicating predictable absorption and bioavailability .
Safety Profile and Considerations
While Clindamycin is generally well-tolerated, there are notable safety considerations:
- Clostridioides difficile Infection : The use of clindamycin has been associated with an increased risk of C. difficile-associated diarrhea, which can range from mild to severe colitis .
- Allergic Reactions : Like other antibiotics, clindamycin can cause allergic reactions; thus, a thorough patient history should be taken before prescribing.
作用机制
Clindamycin 3-Palmitate Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides during translation . This action is similar to that of macrolide antibiotics. The molecular targets include the ribosomal RNA and associated proteins .
相似化合物的比较
Clindamycin 3-Palmitate Hydrochloride is similar to other lincosamide antibiotics, such as lincomycin and clindamycin phosphate . it has several unique features:
Improved Solubility: The palmitate ester improves its solubility in water, making it suitable for oral solutions.
Enhanced Stability: The hydrochloride salt form enhances its stability and shelf life.
Similar compounds include:
Lincomycin: The parent compound from which clindamycin is derived.
Clindamycin Phosphate: A prodrug of clindamycin used for intravenous and intramuscular injections.
This compound stands out due to its improved pharmacokinetic properties and suitability for oral administration .
属性
CAS 编号 |
30747-19-4 |
---|---|
分子式 |
C₃₄H₆₃ClN₂O₆S ·HCl |
分子量 |
663.393646 |
同义词 |
(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 3-Hexadecanoate Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。